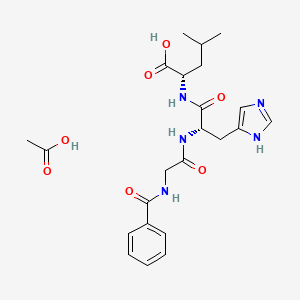

Hippuryl-His-Leu acetate salt

Description

Historical Context of Peptidic Substrates in Enzyme Studies

The investigation of enzymes began with observations of digestive processes. Studies between 1820 and 1840 led to the discovery of pepsin, the agent in stomach acid responsible for breaking down nutrients like meat and egg whites into diffusible products called peptones. uchicago.edunih.govuchicago.edu For a long time, the chemical nature of enzymes like pepsin was debated. nih.gov A significant breakthrough came in 1930 when John H. Northrop crystallized swine pepsin, providing conclusive evidence that it was a protein. nih.gov

This pivotal discovery paved the way for the development of the first synthetic peptide substrates in the 1930s. uchicago.edunih.gov At the time, the very idea that proteins were composed of peptide chains was still a matter of debate. nih.gov The work of Emil Fischer in the early 1900s, which introduced the concept of polypeptides and methods for their synthesis, laid the theoretical groundwork. uchicago.eduoup.com The use of these new synthetic substrates provided much-needed evidence for the peptide theory of protein structure. uchicago.edu Following 1945, the introduction of advanced separation techniques like chromatography and electrophoresis further propelled the field, allowing for the detailed study of enzyme kinetics and specificity using well-defined substrates. uchicago.edunih.gov

Significance of Hippuryl-His-Leu Acetate (B1210297) Salt as a Core Research Tool

Hippuryl-His-Leu (HHL) is a synthetic tripeptide that serves as a vital tool, particularly as an artificial substrate for Angiotensin-Converting Enzyme (ACE). evitachem.comsigmaaldrich.com ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. scbt.comdojindo.com The primary significance of HHL lies in its widespread use in biochemical assays to measure ACE activity and to screen for potential ACE inhibitors, which are critical in the development of antihypertensive drugs. evitachem.commedchemexpress.comcaymanchem.combiorxiv.org

The mechanism of the assay is straightforward: ACE, a peptidyldipeptidase, cleaves the C-terminal dipeptide, His-Leu, from the HHL substrate. evitachem.comnih.gov The rate of this cleavage is a direct measure of the enzyme's activity. Researchers can quantify the reaction by measuring one of the resulting products. Common methods include:

Quantifying the released hippuric acid using high-performance liquid chromatography (HPLC). dojindo.comnih.gov

Measuring the other product, the dipeptide His-Leu, by reacting it with a compound like o-phthaldialdehyde, which creates a fluorescent adduct that can be easily detected. medchemexpress.comchemicalbook.com

Research has also shown that the two active domains of ACE have different preferences; the C-domain active site hydrolyzes Hippuryl-His-Leu more efficiently than the N-domain. nih.gov This specificity makes HHL an essential reagent for detailed investigations into ACE function and the development of targeted pharmaceuticals. caymanchem.com

Table 1: Properties of Hippuryl-His-Leu Acetate Salt

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | evitachem.comnih.gov |

| Synonyms | N-Benzoyl-Gly-His-Leu, Hip-His-Leu, HHL | medchemexpress.comcaymanchem.comnih.gov |

| CAS Number | 103404-54-2 | evitachem.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₇N₅O₅ (for free acid) | evitachem.comcaymanchem.comnih.gov |

| Molecular Weight | 429.47 g/mol (for free acid) | evitachem.comnih.gov |

| Form | White to off-white powder | sigmaaldrich.comglentham.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

Table 2: Key Research Applications of Hippuryl-His-Leu

| Application | Description | Source |

|---|---|---|

| ACE Substrate | Acts as a specific, artificial substrate for Angiotensin-Converting Enzyme (ACE). | evitachem.comsigmaaldrich.commedchemexpress.com |

| Enzyme Activity Assays | Used to measure the enzymatic activity of ACE in various biological samples, including rabbit lung, human urine, and plasma. | sigmaaldrich.combiorxiv.orgahajournals.org |

| Inhibitor Screening | Employed in assays to identify and characterize potential ACE inhibitors, crucial for hypertension research. | caymanchem.combiorxiv.org |

| Kinetic Studies | Allows for the determination of kinetic parameters of ACE, such as Kₘ (Michaelis constant) and Kᵢ (inhibition constant). | ahajournals.org |

Classification within Synthetic Peptide Substrates for Peptidases

Hippuryl-His-Leu is classified as a synthetic peptide substrate. evitachem.comcaymanchem.com Unlike naturally occurring protein substrates, which can be complex and variable, synthetic substrates are engineered in laboratories to have a specific, defined sequence. openbiochemistryjournal.comcreative-enzymes.com This allows for highly reproducible and precise experiments to study enzyme kinetics and specificity. openbiochemistryjournal.com HHL is specifically a tripeptide, consisting of three linked amino acid components: hippuric acid (a derivative of glycine), histidine, and leucine (B10760876). evitachem.com The acetate salt form helps to enhance its solubility and crystallinity, which is important for purification and use in assays.

To understand the role of HHL, it is useful to consider the broader classification of the enzymes it helps to study. Peptidases (also called proteases) are enzymes that catalyze the cleavage of peptide bonds. thermofisher.comwikipedia.org They are generally categorized based on the location of the bond they cleave: thermofisher.comnih.gov

Endopeptidases cleave peptide bonds within the interior of a peptide chain. nih.gov

Exopeptidases cleave peptide bonds at or near the N- or C-terminus of a peptide chain. thermofisher.comnih.gov

Exopeptidases are further subdivided. Angiotensin-Converting Enzyme (ACE), the target for HHL, is classified as a peptidyl-dipeptidase. nih.govebi.ac.uk This type of exopeptidase specifically hydrolyzes a dipeptide from the C-terminus of a peptide substrate. ebi.ac.uk The structure of Hippuryl-His-Leu is designed to be an ideal mimic of the natural substrates of ACE, allowing it to be recognized and cleaved efficiently by the enzyme's active site. scbt.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVQQKNHZCIKL-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745564 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-54-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification for Research Applications

Synthetic Methodologies for Hippuryl-His-Leu Acetate (B1210297) Salt

The synthesis of Hippuryl-His-Leu can be accomplished through established peptide chemistry techniques, principally solid-phase peptide synthesis (SPPS) and solution-phase synthesis. evitachem.com These methods allow for the sequential linking of the constituent amino acids—glycine (as part of the hippuryl group), histidine, and leucine (B10760876)—to form the desired tripeptide. The choice between methods often depends on the desired scale, purity requirements, and the complexity of any modifications being introduced.

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides like Hippuryl-His-Leu. bas.bg This technique involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. A common and efficient approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. bas.bg

In this process, the C-terminal amino acid (Leucine) is first anchored to a solid support, such as a 2-chlorotrityl chloride (CLTR) or Wang resin. bas.bg The temporary Fmoc protecting group on the α-amino group of the resin-bound leucine is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delibretexts.org The next amino acid (Histidine), with its α-amino group protected by Fmoc and its side chain protected by a more stable group, is activated and coupled to the free amino group of the leucine on the resin. bas.bgnih.gov This cycle of deprotection and coupling is repeated with N-benzoyl-glycine (hippuric acid) to complete the peptide chain. nih.gov Coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) are often used to facilitate the formation of the peptide bonds. bas.bg After the final coupling step, the completed peptide is cleaved from the resin, and all remaining protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA), to yield the crude peptide which is then purified. iris-biotech.de

Solution-phase synthesis, while often more labor-intensive than SPPS, is another viable method for producing Hippuryl-His-Leu. chemicalbook.comsigmaaldrich.com This classical approach involves carrying out the reactions in a homogenous solvent system. The synthesis is performed in a stepwise manner, where protected amino acid derivatives are coupled one by one.

The general strategy involves protecting the amino group of one amino acid and the carboxyl group of the second amino acid to prevent unwanted side reactions. libretexts.org The unprotected carboxyl group of the first amino acid is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of a peptide bond with the unprotected amino group of the second amino acid. libretexts.org After the coupling reaction, one of the protecting groups is selectively removed to allow for the next amino acid to be added. This process of coupling and deprotection is repeated until the desired tripeptide sequence is assembled. The final product is then purified from the reaction mixture, often through techniques like chromatography or recrystallization.

Protecting groups are essential in peptide synthesis to ensure the formation of the correct peptide sequence and to prevent undesirable side reactions. nih.gov These chemical moieties temporarily block reactive functional groups on the amino acids that are not meant to participate in the peptide bond formation at a given step. nih.gov The key to a successful synthesis lies in an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting the others. ub.edu

In the synthesis of Hippuryl-His-Leu, several functional groups must be considered for protection: the α-amino groups of the amino acids being added, the carboxylic acid terminus, and the reactive side chain of histidine. nih.gov

α-Amino Group Protection: The most common temporary protecting groups for the α-amino function are Fmoc and Boc (tert-butyloxycarbonyl). libretexts.org Fmoc is base-labile and removed by piperidine, making it central to the most common SPPS strategy. iris-biotech.de Boc is acid-labile and removed by acids like trifluoroacetic acid (TFA). libretexts.org

Side Chain Protection: The imidazole (B134444) ring of the histidine side chain is nucleophilic and requires protection to prevent side reactions during coupling. The Trityl (Trt) group is a common choice for this purpose, as it is acid-labile and typically removed during the final cleavage from the resin. iris-biotech.de The isobutyl side chain of leucine is aliphatic and generally does not require protection.

Carboxyl Group Protection: In solution-phase synthesis, the C-terminal carboxyl group is often protected as a methyl or benzyl (B1604629) ester, which can be removed by hydrolysis at the end of the synthesis. libretexts.org In SPPS, the resin itself serves as the C-terminal protecting group until the final acid-mediated cleavage step. nih.gov

Below is a table summarizing common protecting groups relevant to the synthesis of Hippuryl-His-Leu.

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF) libretexts.org |

| tert-Butyloxycarbonyl | Boc | α-Amino | Strong Acid (e.g., Trifluoroacetic Acid - TFA) libretexts.org |

| Trityl | Trt | Histidine Side Chain (Imidazole) | Mild Acid (e.g., 1% TFA), Strong Acid (Final Cleavage) iris-biotech.de |

| tert-Butyl | tBu | Carboxyl Groups (Asp, Glu), Hydroxyl Groups (Ser, Thr) | Strong Acid (e.g., 95% Trifluoroacetic Acid - TFA) iris-biotech.de |

Design and Synthesis of Structural Analogues for Specific Research Objectives

The design and synthesis of structural analogues of Hippuryl-His-Leu are a key strategy for probing the structure-activity relationships (SAR) of enzymes like ACE. researchgate.netresearchgate.net By systematically modifying the tripeptide's structure, researchers can identify which chemical features are critical for substrate binding and turnover. nih.gov These studies are instrumental in the development of more potent and selective enzyme inhibitors. researchgate.net

The synthesis of these analogues typically employs the same solid-phase or solution-phase methods used for HHL itself. scielo.brfrontiersin.org Modifications can include:

Amino Acid Substitution: Replacing one or more of the amino acids in the sequence. For instance, creating analogues like His-His-Leu or bradykinin-His-Leu helps to understand the enzyme's substrate specificity. frontiersin.orgjmb.or.kr Studies have synthesized various tripeptides containing glycine, proline, and leucine to investigate how the sequence affects ACE inhibitory activity. researchgate.net

Backbone Modification: Altering the peptide backbone itself to create peptidomimetics that may have improved stability or binding affinity.

Terminal Group Modification: Changing the N-terminal hippuryl group or the C-terminal carboxyl group to assess their importance in enzyme recognition.

These synthetic analogues are then tested in enzymatic assays to compare their performance against the parent HHL molecule. frontiersin.org For example, an analogue that is cleaved more efficiently might indicate a preferred binding motif, while an analogue that binds but is not cleaved could be a potent competitive inhibitor. nih.gov This rational design approach, informed by synthetic chemistry, is a powerful tool in pharmacology and drug discovery. researchgate.net

| Compound/Analogue | Structural Modification | Primary Research Objective |

|---|---|---|

| Hippuryl-His-Leu (HHL) | N/A (Standard Substrate) | Standard substrate for measuring Angiotensin-Converting Enzyme (ACE) activity. evitachem.com |

| His-His-Leu (HHL analogue) | Hippuryl group replaced with Histidine. | Studied as an antihypertensive peptide and ACE inhibitor. jmb.or.kr |

| Bradykinin-His-Leu | N-terminal extension with the bradykinin (B550075) sequence. | Designed as a prodrug to be activated by ACE, releasing bradykinin. frontiersin.org |

| Furylacryloyl-Phe-His/Leu | Hippuryl group replaced by a furylacryloyl (FA) group; Glycine replaced by Phenylalanine. | Used to compare the C-terminal residue specificity of carboxypeptidases. nih.gov |

| Leu-Gly-Pro | Isomeric tripeptide with different sequence. | Synthesized to study the structure-activity relationship of ACE inhibitory peptides. researchgate.net |

Angiotensin Converting Enzyme Ace and Hippuryl His Leu Acetate Salt As a Substrate

Enzymatic Hydrolysis Mechanism Catalyzed by ACE

The enzymatic action of ACE on Hippuryl-His-Leu acetate (B1210297) salt involves a specific hydrolytic cleavage, resulting in the formation of distinct products. This process is central to the use of this compound in ACE activity assays.

Site of Cleavage at the Histidine-Leucine Peptide Bond

ACE catalyzes the hydrolysis of the peptide bond between the histidine and leucine (B10760876) residues of the Hippuryl-His-Leu substrate. evitachem.com This specificity is a hallmark of ACE's function as a peptidyl-dipeptidase, which preferentially cleaves dipeptides from the C-terminus of its substrates. nih.gov The C-terminal domain of ACE is noted to be more efficient at hydrolyzing Hippuryl-His-Leu compared to the N-terminal domain. nih.gov

Products of Hydrolysis: Hippuric Acid and Histidyl-Leucine

The cleavage of the His-Leu peptide bond results in the release of two products: hippuric acid and the dipeptide histidyl-leucine. evitachem.comglpbio.com The formation of hippuric acid is often monitored spectrophotometrically or by high-performance liquid chromatography (HPLC) to quantify ACE activity. evitachem.comnih.govacs.org

Kinetic Characterization of ACE Activity Utilizing Hippuryl-His-Leu Acetate Salt

The interaction between ACE and its substrate, this compound, can be quantitatively described by Michaelis-Menten kinetics. This framework allows for the determination of key parameters that define the efficiency and nature of the enzymatic reaction.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding enzyme kinetics and are typically determined by plotting reaction rates at varying substrate concentrations. oup.comoup.com

Studies have reported a range of Km values for the hydrolysis of Hippuryl-His-Leu by ACE from various sources, reflecting differences in experimental conditions and enzyme preparations. For instance, a Km of 2.6 mM was reported for ACE from porcine kidney. sigmaaldrich.com Another study found a Km of 0.21 mM at 37°C. nih.gov Research on ACE from Torpedo californica electric organ membranes determined a Km of 93 µM and a Vmax of 21 nmol/mg protein/min. nih.gov Furthermore, studies on ACE from rat urine indicated a Km of 6 mmol/L for Hippuryl-His-Leu hydrolysis. ahajournals.org

Table 1: Michaelis-Menten Parameters for ACE with Hippuryl-His-Leu

| Enzyme Source | Km | Vmax | Reference |

|---|---|---|---|

| Porcine Kidney | 2.6 mM | - | sigmaaldrich.com |

| Not Specified | 0.21 mM | - | nih.gov |

| Torpedo californica Electric Organ | 93 µM | 21 nmol/mg protein/min | nih.gov |

| Rat Urine | 6 mmol/L | - | ahajournals.org |

| Lentil Globulin Hydrolysate | 1.24 mM | 0.012 U/min | oup.com |

Evaluation of Catalytic Efficiency: Turnover Numbers (kcat) and Specificity Constants (kcat/Km)

For the hydrolysis of Hippuryl-His-Leu by ACE, a kcat value of 5 x 103 s-1 at 37°C has been reported. nih.gov The catalytic efficiency (kcat/Km) for this reaction has been determined to be 0.26 µM-1s-1. scielo.br Deglycosylation of bovine lung ACE has been shown to decrease both kcat and Km values for Hippuryl-His-Leu hydrolysis. core.ac.uk

Table 2: Catalytic Efficiency of ACE with Hippuryl-His-Leu

| Parameter | Value | Reference |

|---|---|---|

| kcat | 5 x 103 s-1 (at 37°C) | nih.gov |

| kcat/Km | 0.26 µM-1s-1 | scielo.br |

Influence of Environmental Modulators on ACE-Substrate Interaction

The enzymatic activity of ACE is sensitive to various environmental factors, which can significantly modulate its interaction with Hippuryl-His-Leu.

The pH of the reaction environment has a notable effect on ACE activity. While one study on intact cerebral microvessels showed little change in the hydrolysis of Hippuryl-His-Leu between pH 7.0 and 8.8, another study using microvessel homogenates reported a pH optimum above 8.0. ahajournals.org Studies on ACE from rat urine determined optimal pH values of 8.0 and 8.5. ahajournals.org For human heart ACE, the pH optimum for Hippuryl-His-Leu hydrolysis was found to be 7.5, whereas for lung ACE it was 7.8–7.9. scispace.com

Chloride ion concentration is another critical factor. ACE activity is dependent on the presence of chloride ions, which are required for maximal activation. ahajournals.orgahajournals.org The optimal chloride concentration for the hydrolysis of Hippuryl-His-Leu by ACE from rat urine was found to be in the range of 200 and 400 mmol/L. ahajournals.org

Temperature also influences the rate of the enzymatic reaction. ACE activity with Hippuryl-His-Leu as a substrate has been shown to be maintained between 4°C and 37°C. ahajournals.org

Furthermore, the presence of inhibitors can significantly affect ACE activity. Captopril, a known ACE inhibitor, has been shown to inhibit the degradation of Hippuryl-His-Leu. ahajournals.orgnih.gov Other substances like phosphate, borate, and Tris have also been found to inhibit ACE, while HEPES buffer is considered inert. nih.gov

Role of Chloride Ions in Enzymatic Activation

The catalytic activity of Angiotensin-Converting Enzyme (ACE) is notably dependent on the presence of chloride ions, although the extent of this dependence is specific to the substrate being hydrolyzed. creative-enzymes.comnih.gov For the hydrolysis of Hippuryl-His-Leu, chloride ions act as essential activators. ahajournals.org The activation by chloride is a characteristic feature of ACE. creative-enzymes.com

The somatic form of ACE (sACE) possesses two homologous domains, the N-domain and the C-domain, each with a catalytic site. These domains exhibit different sensitivities to chloride ion activation. The C-domain's activity is highly dependent on chloride concentration and is inactive in its absence. thoracickey.comnih.gov In contrast, the N-domain can be fully activated at lower chloride concentrations and retains some activity even without chloride. thoracickey.comnih.gov

pH Profile of Hydrolytic Activity

The hydrolytic activity of Angiotensin-Converting Enzyme (ACE) towards Hippuryl-His-Leu is significantly influenced by the pH of the reaction environment. The optimal pH for this enzymatic reaction has been a subject of several investigations, with values generally falling within a slightly alkaline range.

Research on ACE from various sources has reported optimal pH values for Hippuryl-His-Leu hydrolysis to be around 8.0 to 8.5. ahajournals.org Specifically, one study identified optimal pH values of 8.0 and 8.5 for two different ACE forms purified from rat urine. ahajournals.org Another study using rabbit lung ACE reported an optimal pH of 8.3 for the hydrolysis of Hippuryl-His-Leu in a buffer containing 50 mM HEPES and 300 mM NaCl. sigmaaldrich.com Furthermore, investigations on purified human heart and lung ACE revealed different pH optima for Hip-His-Leu hydrolysis, with heart ACE showing an optimum at pH 7.5 and lung ACE at pH 7.8–7.9, suggesting conformational differences between the two enzymes. plos.org The activity of ACE is typically measured at various pH values using a combination of different buffer systems to cover a broad range, such as sodium acetate, sodium phosphate, Tris-HCl, and glycine-NaOH. ahajournals.org

Below is an interactive data table summarizing the optimal pH for ACE activity with Hippuryl-His-Leu as a substrate from different sources.

| ACE Source | Optimal pH |

| Rat Urine (S-1) | 8.0 |

| Rat Urine (S-2) | 8.5 |

| Rabbit Lung | 8.3 sigmaaldrich.com |

| Human Heart | 7.5 plos.org |

| Human Lung | 7.8-7.9 plos.org |

Temperature Dependence of Enzyme Kinetics

The rate of Hippuryl-His-Leu hydrolysis by Angiotensin-Converting Enzyme (ACE) is also dependent on temperature. Enzymatic reactions typically show an increase in rate with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity.

Studies have shown that ACE activity with Hippuryl-His-Leu as a substrate is generally maintained at temperatures between 4°C and 37°C. ahajournals.org Many standard assays for ACE activity are conducted at 37°C to approximate physiological conditions. researchgate.netahajournals.orgjfda-online.comscielo.br However, it has been observed that temperatures in the range of 40-60°C can cause a preferential inactivation of the C-domain of somatic ACE. researchgate.netnih.gov This differential thermal stability between the two domains of ACE highlights the complex nature of its structure and function.

Enzymatic Specificity and Selectivity Against Other Peptidases

Angiotensin-Converting Enzyme (ACE) exhibits a distinct substrate specificity, primarily acting as a dipeptidyl carboxypeptidase that removes C-terminal dipeptides from various substrates. sigmaaldrich.com Hippuryl-His-Leu is a classic synthetic substrate used to measure this specific activity. thoracickey.comnih.gov

The two active domains of somatic ACE, the N- and C-domains, display subtle differences in their substrate preferences. While both domains hydrolyze bradykinin (B550075) with similar efficiency, the C-domain is more efficient at hydrolyzing Angiotensin I and Hippuryl-His-Leu. thoracickey.comnih.gov Conversely, the N-domain preferentially hydrolyzes other substrates like Angiotensin-(1-7). thoracickey.comnih.govahajournals.org

The specificity of ACE is also evident when compared to other peptidases. For instance, ACE2, a homolog of ACE, functions as a carboxypeptidase but has a different substrate specificity, cleaving single amino acids from the C-terminus of peptides like Angiotensin II. portlandpress.com Unlike ACE, ACE2 activity is not inhibited by many common ACE inhibitors. portlandpress.com The use of specific substrates like Hippuryl-His-Leu allows for the targeted measurement of ACE activity, distinguishing it from the activity of other proteases that may be present in biological samples. portlandpress.com The ratio of hydrolysis rates of two different synthetic substrates, Z-Phe-His-Leu and Hip-His-Leu, can be used to characterize the status of the different ACE domains. researchgate.netnih.gov

Methodological Applications in Enzyme Assays

Conventional Spectrophotometric and Fluorometric Assay Systems

The earliest and most widely adopted methods for determining ACE activity using Hippuryl-His-Leu rely on spectrophotometric and fluorometric detection. These techniques offer a balance of simplicity, cost-effectiveness, and reliability, making them staples in many research laboratories.

A foundational method for assaying ACE activity involves the direct measurement of one of its reaction products, hippuric acid. nih.gov This method is predicated on the principle that hippuric acid exhibits a distinct ultraviolet (UV) absorbance maximum at 228 nm. The assay protocol, in its basic form, involves incubating the ACE enzyme with the Hippuryl-His-Leu substrate under controlled conditions of temperature and pH (typically 37°C and pH 8.3). nih.gov Following the incubation period, the enzymatic reaction is terminated, commonly by the addition of an acid like hydrochloric acid (HCl). google.com

A critical step in this assay is the separation of the product, hippuric acid, from the unhydrolyzed substrate, Hippuryl-His-Leu, as the substrate can interfere with the absorbance reading. tandfonline.com This is typically achieved through liquid-liquid extraction, most commonly using ethyl acetate (B1210297). google.comnih.govspringermedizin.de Hippuric acid is selectively partitioned into the organic ethyl acetate layer, which is then separated from the aqueous phase. The ethyl acetate is subsequently evaporated, and the dried hippuric acid residue is redissolved in an aqueous solution, such as 1 M NaCl, for spectrophotometric analysis. nih.gov The absorbance of this solution is then measured at 228 nm. The amount of hippuric acid produced is directly proportional to the ACE activity in the sample. google.comtandfonline.com

The relationship between the concentration of hippuric acid and its absorbance at 228 nm is linear within a specific range, allowing for quantitative analysis.

Table 1: Linearity of Hippuric Acid Absorbance at 228 nm

| Concentration (µg/mL) | Absorbance (n=3) |

|---|---|

| 2 | 0.152 |

| 3 | 0.228 |

| 4 | 0.301 |

| 5 | 0.378 |

This table presents a sample calibration curve, demonstrating the linear relationship between hippuric acid concentration and UV absorbance at 228 nm.

The spectrophotometric assay for ACE, based on the hydrolysis of Hippuryl-His-Leu, was pioneered by Cushman and Cheung in 1971. tandfonline.comtandfonline.com This method became a cornerstone for ACE research and the primary tool for screening potential ACE inhibitors for many years. nih.gov The original protocol laid out the fundamental steps of enzymatic reaction, acid termination, ethyl acetate extraction, evaporation, and redissolution for UV measurement. google.comtandfonline.com

Over the decades, this foundational method has undergone various modifications to improve its efficiency, reduce interference, and adapt it for different applications. One significant challenge with the original method is the potential for overestimation of ACE activity due to the partial extraction of the unhydrolyzed substrate along with hippuric acid. tandfonline.com To address this, procedural refinements have been introduced. For instance, a purification step involving petroleum ether has been described. After the standard extraction and redissolution in NaCl, the aqueous solution is washed with petroleum ether. This removes other interfering substances that absorb at 228 nm and are soluble in the ether, while the hippuric acid remains in the aqueous phase for a more accurate measurement. nih.gov

Another avenue of modification has been the development of fluorometric assays. Instead of quantifying hippuric acid, these assays measure the other product of the reaction, the dipeptide His-Leu. fishersci.com The released His-Leu can react with fluorogenic reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) to generate a fluorescent adduct. fishersci.commedchemexpress.com This fluorescence can then be quantified, providing an indirect measure of ACE activity. fishersci.commedchemexpress.com This approach offers potentially higher sensitivity compared to the direct UV absorbance method.

Advanced Chromatographic and Spectrometric Detection Techniques

To overcome some of the limitations of conventional assays, such as substrate interference and laborious extraction steps, more advanced analytical techniques have been applied to the measurement of ACE activity.

High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely used alternative to the traditional spectrophotometric method. nih.gov This technique offers superior separation and quantification of the reaction components. In a typical HPLC-based assay, the reaction mixture, after termination, is directly injected into the HPLC system. researchgate.net A reversed-phase column (such as C8 or C18) is commonly used to separate the substrate (Hippuryl-His-Leu), the product (hippuric acid), and other components of the reaction mixture. pan.olsztyn.pl

The separation is achieved using a mobile phase, often a mixture of an aqueous solvent with an organic modifier like acetonitrile, sometimes with pH adjustment using acids like trifluoroacetic acid or glacial acetic acid. nih.govpan.olsztyn.pl The separated components are then detected by a UV detector, typically set at 228 nm, the absorbance maximum for hippuric acid. tandfonline.compan.olsztyn.pl The amount of hippuric acid is quantified by integrating the area of its corresponding peak in the chromatogram. pan.olsztyn.pl

HPLC methods provide several advantages:

High Specificity: The chromatographic separation resolves hippuric acid from the substrate and other potential interfering compounds, leading to more accurate quantification. tandfonline.com

Improved Sensitivity: HPLC systems can often detect lower concentrations of hippuric acid than standard spectrophotometers. tandfonline.com

Simplified Sample Preparation: In many cases, the laborious ethyl acetate extraction step can be eliminated. nih.gov

Different HPLC columns and conditions have been optimized for this assay. For instance, studies have shown that shorter C8 columns can be as effective as longer C18 columns in resolving hippuric acid, but with significantly shorter analysis times. pan.olsztyn.pl This makes the HPLC method more efficient for screening multiple samples. pan.olsztyn.pl

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a further advancement in the analysis of ACE activity. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. researchgate.net An LC-MS-based assay can simultaneously quantify both the substrate, Hippuryl-His-Leu, and its product, hippuric acid. researchgate.net

The method offers a very short analysis time, often under 4 minutes, and a significantly lower limit of detection compared to conventional HPLC-UV methods. researchgate.net The high selectivity is achieved by monitoring specific mass-to-charge ratios (m/z) for the substrate and product in selected ion monitoring (SIM) mode, virtually eliminating interferences from complex sample matrices. researchgate.net This makes LC-MS an exceptionally powerful tool for studying enzyme kinetics and for screening natural product extracts for ACE inhibitory activity. researchgate.net

Development and Optimization of High-Throughput Screening Assays

The need to screen large libraries of compounds for potential ACE inhibitors has driven the development of high-throughput screening (HTS) assays. These assays are typically performed in a 96-well microplate format, allowing for the simultaneous testing of many samples. nih.govresearchgate.net

Several strategies have been employed to adapt the Hippuryl-His-Leu assay for HTS. One approach involves a colorimetric method where the released hippuric acid is mixed with pyridine (B92270) and benzene (B151609) sulfonyl chloride. This reaction produces a yellow-colored complex with an absorbance maximum at 410 nm, which is directly proportional to the amount of hippuric acid. nih.govresearchgate.netcolab.ws This method is advantageous as it avoids the need for extraction and is readily adaptable to a microplate reader. nih.govresearchgate.net

Fluorometric HTS assays have also been developed. As mentioned earlier, these assays quantify the His-Leu product by reacting it with o-phthalaldehyde to generate a fluorescent adduct. fishersci.com This method has been successfully adapted to a 96-well format for rapid screening of ACE inhibitors. nih.gov

These HTS methods offer significant advantages in terms of speed, sample throughput, and reduced reagent consumption, making them invaluable in drug discovery and the identification of bioactive peptides from natural sources. nih.govresearchgate.net

Table 2: Comparison of HTS Assay Methods for ACE

| Assay Type | Principle | Detection Wavelength | Key Advantage |

|---|---|---|---|

| Colorimetric | Reaction of hippuric acid with pyridine and benzene sulfonyl chloride | 410 nm | Extraction-free, rapid nih.govcolab.ws |

Research on Angiotensin Converting Enzyme Isoforms and Domains

Differential Substrate Utilization by ACE N- and C-Domains

Somatic ACE is composed of two homologous catalytic domains, the N- and C-domains, which exhibit both overlapping and distinct substrate specificities. Research has demonstrated that Hippuryl-His-Leu is preferentially hydrolyzed by the C-domain. Studies indicate that the C-domain active site can hydrolyze Hippuryl-His-Leu more efficiently compared to the N-domain active site nih.gov. This substrate preference allows its use in assays to probe the specific functions and inhibition of the two domains.

In experiments using isolated N- and C-domains of ACE, Hippuryl-His-Leu was employed as a substrate to evaluate the inhibitory effects of Angiotensin-(1-7) ahajournals.org. It was found that Ang-(1-7) is a poor substrate for the C-domain but a potent inhibitor, whereas it is a good substrate for the N-domain ahajournals.orgahajournals.orgnih.gov. The inhibitory concentration (IC50) of Ang-(1-7) on the hydrolysis of Hippuryl-His-Leu by the C-domain was found to be 8.2 µmol/L, while for the N-domain, the IC50 was significantly higher at 71 µmol/L, highlighting the differential interaction of inhibitors with the two domains when this substrate is used ahajournals.org.

Furthermore, in a study involving a mutated form of somatic ACE where the N-domain was rendered inactive, the remaining active C-domain was still capable of cleaving Hippuryl-His-Leu ahajournals.org. This further substantiates the role of the C-domain in the hydrolysis of this synthetic substrate.

| Domain | Substrate/Inhibitor | Activity/Inhibition | Citation |

| C-Domain | Hippuryl-His-Leu | Efficiently hydrolyzed | nih.gov |

| N-Domain | Hippuryl-His-Leu | Less efficiently hydrolyzed | nih.gov |

| C-Domain | Angiotensin-(1-7) | Potent inhibitor (IC50 = 8.2 µmol/L) | ahajournals.org |

| N-Domain | Angiotensin-(1-7) | Weak inhibitor (IC50 = 71 µmol/L) | ahajournals.org |

| N-Domain | Angiotensin-(1-7) | Primarily a substrate | ahajournals.orgahajournals.orgnih.gov |

Characterization of Tissue-Specific ACE Isoforms in Research Models

Hippuryl-His-Leu is widely used as a substrate for the spectrophotometric or HPLC-based determination of ACE activity in various tissues and biological fluids, enabling the characterization of tissue-specific enzyme expression and regulation.

In a study on compensatory renal hypertrophy in Wistar rats, Hippuryl-His-Leu was the substrate of choice to measure ACE activity in both serum and kidney tissue homogenates nih.gov. The ACE activity was quantified by measuring the amount of hippuric acid released. This study revealed a significant increase in serum ACE activity and a statistically significant increase in kidney tissue ACE activity seven days after unilateral nephrectomy, suggesting a role for ACE in the adaptive response nih.gov.

Another research model utilized detergent-extracted canine hearts to measure tissue-specific ACE activity with Hippuryl-His-Leu nih.gov. This sensitive HPLC-based method allowed for the determination of kinetic parameters of cardiac ACE. The study reported a Michaelis constant (Km) of 1.34 ± 0.08 mM and a maximum velocity (Vmax) of 36.8 ± 11.5 x 10⁻¹⁰ M/min for the hydrolysis of Hippuryl-His-Leu by canine cardiac ACE nih.gov. The research also identified regional differences in ACE activity within the heart, with the right ventricle showing significantly higher activity than the left ventricle nih.gov.

| Research Model | Tissue | Key Findings | Kinetic Parameters | Citation |

| Wistar Rats | Serum & Kidney | Increased ACE activity after unilateral nephrectomy. | Not specified | nih.gov |

| Canine | Heart | Higher ACE activity in right vs. left ventricle. | Km: 1.34 ± 0.08 mM, Vmax: 36.8 ± 11.5 x 10⁻¹⁰ M/min | nih.gov |

Investigation of Soluble versus Membrane-Bound ACE Activity

ACE exists in both a membrane-bound form, anchored to the cell surface, and a soluble form, which is proteolytically cleaved from the membrane and circulates in plasma and other body fluids. Hippuryl-His-Leu is instrumental in assays designed to differentiate the activity and properties of these two forms.

Research on the shedding of ACE isoforms has implicitly involved the activity of membrane-bound versus the released soluble forms. One study investigated the shedding efficiency of the widely expressed somatic ACE (membrane-bound) compared to the testis-specific isoform, which is a precursor to a soluble form ug.edu.gh. While the primary goal was to identify the cleavage site, the study acknowledged the differential release (and thus generation of soluble ACE) between the two isoforms ug.edu.gh.

In another study, a molecular construct of ACE with a deleted N-domain was expressed in Chinese hamster ovary (CHO) cells, creating a membrane-anchored C-domain nih.gov. The properties of this membrane-bound form were compared with the wild-type ACE and the separately expressed soluble N- and C-domains. The hydrolysis of substrates, including synthetic ones like Hippuryl-His-Leu, was found to be different in the N-deleted membrane-bound ACE compared to the wild-type, indicating that the structure and association with the membrane can influence the catalytic activity of the C-domain nih.gov. This highlights the utility of Hippuryl-His-Leu in probing the functional characteristics of different ACE forms.

Structure Activity Relationship Sar Studies and Inhibitor Interactions

Elucidating Binding Mechanisms of ACE Inhibitors Using Hippuryl-His-Leu Acetate (B1210297) Salt

Hippuryl-His-Leu (HHL) acetate salt is a cornerstone in elucidating the binding mechanisms of ACE inhibitors. By acting as a substrate for ACE, HHL allows researchers to study how different inhibitors interfere with the enzyme's catalytic activity. The hydrolysis of HHL by ACE results in the formation of hippuric acid and the dipeptide His-Leu. tandfonline.com The rate of this reaction can be precisely measured, providing a baseline against which the potency of inhibitors can be compared.

The development of potent ACE inhibitors has been a significant achievement in understanding the enzyme's structure and function. nih.gov Early research utilized snake venom peptides, which demonstrated the therapeutic potential of ACE inhibition. laskerfoundation.org These natural peptides, along with synthetic analogs, helped to map the active site of ACE and revealed that a Phe-Ala-Pro sequence was optimal for binding. laskerfoundation.org This knowledge was instrumental in the rational design of non-peptidic inhibitors. nih.govlaskerfoundation.org

Molecular docking studies have further illuminated the binding interactions between ACE and its inhibitors. The active site of ACE is characterized by three hydrophobic pockets (S1, S2, and S1') and a zinc ion that is essential for catalysis. researchgate.net Inhibitors are designed to interact with these specific sites. For example, the presence of hydrophobic or aromatic amino acids at the N-terminus and C-terminus of peptide inhibitors enhances their binding to the active site. mdpi.com The specific interactions, including hydrogen bonds and electrostatic forces, between an inhibitor and the amino acid residues of the ACE active site stabilize the enzyme-inhibitor complex and determine the inhibitor's potency. rsc.org

The use of HHL as a substrate in these studies is critical. It allows for the kinetic analysis of inhibition, revealing whether an inhibitor is competitive, non-competitive, or has a mixed-mode of action. rsc.orgnih.gov This information is vital for understanding how an inhibitor functions at a molecular level and for the rational design of new, more effective drugs.

Determination of Half-Maximal Inhibitory Concentrations (IC50) for Inhibitory Compounds

A fundamental application of Hippuryl-His-Leu acetate salt is in determining the half-maximal inhibitory concentration (IC50) of potential ACE inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of ACE by 50%. researchgate.net It is a key parameter for quantifying the potency of an inhibitor and for comparing the effectiveness of different compounds.

The standard assay involves incubating ACE with its substrate, HHL, in the presence of varying concentrations of the inhibitor. nih.govjfda-online.com The rate of HHL hydrolysis, which is directly proportional to ACE activity, is measured. This is often done by quantifying the amount of hippuric acid produced, typically through methods like high-performance liquid chromatography (HPLC) or spectrophotometry. tandfonline.comnih.govnih.gov

By plotting the percentage of ACE inhibition against the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be accurately determined. dojindo.cometflin.com This method has been widely used to screen a vast array of compounds for ACE inhibitory activity, including synthetic molecules, natural products from medicinal plants, and peptides derived from food sources. nih.govvjst.vnresearchgate.net For instance, studies have successfully identified potent ACE inhibitors from various plant extracts and protein hydrolysates by measuring their IC50 values using the HHL assay. jfda-online.comvjst.vn

The reliability of the HHL-based assay has been demonstrated through its consistent results in determining the IC50 values of well-known inhibitors like captopril. nih.govnih.gov However, it is important to note that IC50 values can be influenced by the specific assay conditions and the substrate used. Therefore, while the HHL assay is a standard, comparing IC50 values across different studies requires careful consideration of the experimental setup. researchgate.net

Rational Design and Evaluation of Novel Angiotensin-Converting Enzyme Inhibitors

This compound plays a pivotal role in the rational design and subsequent evaluation of novel angiotensin-converting enzyme (ACE) inhibitors. The process of rational drug design for ACE inhibitors has been a landmark in medicinal chemistry, leading to the development of highly effective antihypertensive drugs. nih.govlaskerfoundation.org

The initial breakthrough in this field came from studying the structure of peptides from snake venom, which were potent ACE inhibitors. nih.govlaskerfoundation.org These studies, which used substrates like HHL to assess inhibitory activity, revealed key structural features necessary for binding to the ACE active site. sci-hub.se A crucial finding was the importance of a tripeptide sequence, particularly Phe-Ala-Pro, for optimal interaction with the enzyme. nih.govlaskerfoundation.org

This understanding of the structure-activity relationship (SAR) allowed for the design of smaller, non-peptidic molecules that mimicked the binding of these peptides. The design process involves creating compounds with specific functional groups that can interact with the key residues in the ACE active site. A critical component of these inhibitors is a zinc-binding group, such as a sulfhydryl, carboxylate, or phosphinyl group, which coordinates with the zinc ion in the enzyme's catalytic center. nih.gov

Once novel inhibitor candidates are synthesized, HHL is used as the substrate in enzymatic assays to evaluate their potency. nih.govsci-hub.se These assays provide quantitative data, such as IC50 values, which are essential for comparing the efficacy of the newly designed compounds. researchgate.netresearchgate.net Furthermore, kinetic studies using HHL can determine the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insights into how the inhibitor interacts with the enzyme. oup.com This iterative process of design, synthesis, and evaluation, heavily reliant on the HHL-based assay, has led to the development of highly potent and specific ACE inhibitors. nih.gov

Impact of Substrate Structural Modifications on Inhibitor Potency and Selectivity

The structural characteristics of the substrate used in an ACE inhibition assay can significantly influence the measured potency and selectivity of an inhibitor. While Hippuryl-His-Leu is a standard substrate, modifications to its structure or the use of alternative substrates can reveal important aspects of inhibitor binding and enzyme function.

The two active domains of ACE, the N-domain and the C-domain, exhibit different substrate specificities. nih.gov For example, the C-domain hydrolyzes HHL more efficiently, while the N-domain preferentially cleaves other substrates like Angiotensin-(1-7). nih.gov This differential specificity can be exploited to assess the domain selectivity of inhibitors. By comparing the inhibitory activity against the hydrolysis of different substrates, researchers can determine if an inhibitor preferentially targets the N- or C-domain. For instance, some inhibitors show greater potency when HHL is used as the substrate, indicating a preference for the C-domain. ahajournals.orgahajournals.org

Furthermore, modifications to the HHL molecule itself can provide insights into the structural requirements for substrate binding and how this affects inhibitor interaction. Studies have explored how changes in the amino acid sequence or the blocking of termini can alter the kinetics of hydrolysis and, consequently, the apparent potency of an inhibitor. nih.gov

The choice of substrate is also critical when comparing results across different studies. It has been shown that IC50 values for the same inhibitor can vary significantly depending on whether a synthetic substrate like HHL or a natural substrate like Angiotensin I is used. researchgate.net This highlights the importance of using standardized assays and clearly reporting the substrate and conditions used to ensure the comparability of data. The development of fluorimetric and colorimetric assays using HHL has also provided alternative methods for screening inhibitors, each with its own advantages and limitations. tandfonline.comresearchgate.net

Comparative Enzymology and Species Specific Ace Characterization

Analysis of ACE Activity Across Different Species and Biological Sources

Research utilizing Hippuryl-His-Leu has demonstrated the widespread presence and variable activity of ACE in numerous species. The enzyme's activity has been characterized in mammals such as humans (Homo sapiens), Wistar rats (Rattus norvegicus), NOD mice (Mus musculus), and rabbits (Oryctolagus cuniculus). nih.govmdpi.comnih.gov Beyond mammals, comparative studies have explored ACE homologues in species like the zebrafish (Danio rerio) and the frog (Xenopus tropicalis), highlighting the enzyme's evolutionary conservation. researchgate.net

The biological sources for these analyses are equally diverse, reflecting the systemic nature of the renin-angiotensin system. ACE activity is commonly measured in bodily fluids like serum and plasma. nih.govnih.gov Furthermore, tissue-specific activity is extensively studied using homogenates from various organs, including the lungs, kidneys, heart, liver, pancreas, and lymph nodes. nih.govmdpi.commdpi.com This broad range of analysis allows for a comprehensive understanding of how ACE expression and function differ between species and tissues.

| Species | Common Name | Biological Sources Studied with Hippuryl-His-Leu | Reference |

|---|---|---|---|

| Homo sapiens | Human | Serum, Plasma, Lung, Heart, Lymph Nodes, Urine | nih.govmdpi.commdpi.com |

| Rattus norvegicus | Wistar Rat | Serum, Kidney Tissue | nih.gov |

| Mus musculus | NOD Mouse | Serum, Lung, Pancreas, Heart, Liver | mdpi.com |

| Oryctolagus cuniculus | Rabbit | Lung | nih.gov |

| Danio rerio | Zebrafish | Homogenates (for homology studies) | researchgate.net |

| Xenopus tropicalis | Western Clawed Frog | Homogenates (for homology studies) | researchgate.net |

Inter-Species Variations in ACE-Substrate Interaction Kinetics

The interaction between ACE and its substrates, including Hippuryl-His-Leu, is not uniform across different species. These variations in kinetics are rooted in the structural differences of the ACE enzyme itself. researchgate.net Human ACE, for example, possesses two catalytic domains, the N- and C-domains, which exhibit different affinities and hydrolysis rates for various substrates. The C-domain of human ACE hydrolyzes Hippuryl-His-Leu at a rate approximately nine times faster than the N-domain. mdpi.com This differential activity is a critical aspect of the enzyme's kinetic profile.

When comparing ACE homologues across species such as humans, mice, zebrafish, and frogs, analyses reveal differences in both the secondary and three-dimensional protein structures. researchgate.net These structural divergences inherently lead to species-specific kinetic parameters (e.g., Km and Vmax) for the hydrolysis of Hippuryl-His-Leu. Consequently, the efficiency of substrate binding and the rate of product formation can vary significantly from one species to another. To characterize these differences, researchers sometimes use a ratio of the hydrolysis rates of two different synthetic substrates, such as Z-Phe-His-Leu (ZPHL) and Hippuryl-His-Leu (HHL). This ZPHL/HHL ratio can serve as a characteristic marker for different forms and sources of ACE. mdpi.com

| Species / Domain | Kinetic Feature with Hippuryl-His-Leu (HHL) | Reference |

|---|---|---|

| Human ACE (C-Domain) | Hydrolyzes HHL at a much faster rate (ninefold) than the N-Domain. | mdpi.com |

| Human ACE (N-Domain) | Exhibits a significantly lower hydrolysis rate for HHL compared to the C-Domain. | mdpi.com |

| Cross-Species (General) | Structural differences in ACE homologues suggest variations in binding affinity and turnover rates for HHL. | researchgate.net |

Characterization of ACE Activity in Diverse Biological Samples (e.g., cell lysates, tissue homogenates, serum)

Hippuryl-His-Leu is a versatile substrate for quantifying ACE activity in a wide variety of biological samples, each presenting unique preparation and analysis requirements. medchemexpress.commedchemexpress.com

Serum and Plasma: As readily accessible samples, serum and plasma are frequently used for clinical and research purposes to determine systemic ACE levels. nih.gov Assays are typically performed by incubating the serum or plasma sample with a buffered solution of Hippuryl-His-Leu and quantifying the resulting product. nih.govnih.gov For instance, in Wistar rats, serum ACE activity was expressed in units corresponding to 1 nmol of hippuric acid released per minute per ml of serum. nih.gov

Tissue Homogenates: To investigate the role of ACE in specific organs, tissues are mechanically or chemically processed to create homogenates. This allows for the measurement of localized enzyme activity. Studies have successfully characterized ACE in homogenates of the kidney, lung, heart, and liver. nih.govmdpi.commdpi.com The activity in these samples is often normalized to the total protein content and expressed in units such as nmol of product per minute per mg of protein. nih.gov For example, ACE activity in the kidneys of Wistar rats was significantly increased seven days after unilateral nephrectomy when measured per mg of tissue. nih.gov

Urine: ACE activity can also be detected in concentrated urine samples. This provides a non-invasive method for assessing certain aspects of renal physiology and pathology. The measurement in urine is performed using fluorimetric or spectrophotometric assays similar to those used for serum. mdpi.com

The quantification of Hippuryl-His-Leu hydrolysis is most commonly achieved through spectrophotometric or fluorometric methods. nih.govmdpi.com Spectrophotometric assays often measure the absorbance of the extracted hippuric acid. nih.govgoogle.com Fluorometric assays, noted for their high sensitivity and reproducibility, typically involve the reaction of the released His-Leu dipeptide with a compound like o-phtaldialdehyde to generate a fluorescent adduct that can be precisely measured. mdpi.commedchemexpress.com

| Biological Sample | Species | Reported Unit of Measurement | Detection Method | Reference |

|---|---|---|---|---|

| Serum | Human | U/L | Spectrophotometric | nih.gov |

| Serum | Wistar Rat | nmol hippuric acid/min/ml | Spectrophotometric | nih.gov |

| Kidney Tissue Homogenate | Wistar Rat | nmol hippuric acid/min/mg protein or mg tissue | Spectrophotometric | nih.gov |

| Lung, Pancreas, Heart, Liver Homogenates | NOD Mouse | Relative fluorescence units | Fluorometric | mdpi.com |

| Concentrated Urine | Human | Relative fluorescence units (compared to a standard) | Spectrofluorometric | mdpi.com |

Theoretical and Computational Modeling of Hippuryl His Leu Acetate Salt Interactions

Molecular Docking Studies with Angiotensin-Converting Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. scirp.org In the context of Hippuryl-His-Leu, docking studies are employed to model its interaction with the active site of Angiotensin-Converting Enzyme (ACE). These studies are foundational for understanding the initial binding events that precede enzymatic catalysis.

The process typically begins with obtaining the three-dimensional crystal structure of ACE, often from a protein database like the RCSB Protein Data Bank. scirp.org For the simulation, non-essential molecules like water and any co-crystallized inhibitors are removed from the active site, while essential cofactors, such as the catalytic zinc (Zn²⁺) and chloride ions, are retained. scirp.org The structure of Hip-His-Leu is generated and its energy is minimized to achieve a stable conformation. scirp.org Docking software is then used to place the Hip-His-Leu molecule into the defined active site of ACE, exploring various possible binding poses. The most plausible binding model is selected based on scoring functions that estimate the binding affinity. mdpi.com

Studies modeling the Michaelis complex of ACE with Hip-His-Leu have been constructed based on the known structures of ACE in complex with inhibitors like lisinopril. nih.gov In one such model, the Hip-His-Leu substrate was manually docked into the active site of the testis ACE (tACE) after the removal of the inhibitor. nih.gov This approach leverages the structural similarities between the substrate and known inhibitors to propose a plausible binding mode. nih.gov The interactions between the substrate and key residues in the active site are then analyzed. These interactions are critical for stabilizing the enzyme-substrate complex and correctly positioning the substrate for cleavage.

Key interactions identified through docking studies often involve:

Coordination with the Zinc Ion: The catalytic mechanism of ACE is highly dependent on a zinc ion in the active site. Docking models investigate the interaction of the substrate's carbonyl group with this zinc ion. mdpi.com

Hydrogen Bonding: Hydrogen bonds are formed between the peptide backbone and side chains of Hip-His-Leu and various amino acid residues within the ACE active site.

Hydrophobic Interactions: The leucine (B10760876) residue of Hip-His-Leu can form hydrophobic interactions with nonpolar pockets within the active site. scirp.org

The insights from these docking studies are crucial for understanding how ACE recognizes its substrates and for the rational design of novel inhibitors.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Following molecular docking, molecular dynamics (MD) simulations are performed to study the time-dependent behavior of the enzyme-substrate complex. MD simulations provide a more dynamic picture of the interactions, revealing the flexibility of both the enzyme and the substrate and the stability of their complex over time. nih.govresearchgate.net

For the ACE-Hip-His-Leu complex, MD simulations are initiated from the docked structure. nih.gov The system is solvated in a water box, and ions are added to neutralize the charge and mimic physiological conditions. mdpi.com The simulation then calculates the trajectory of atoms over a period of time (typically nanoseconds), governed by a force field that describes the interatomic forces. nih.govmdpi.com

Analysis of the MD trajectory provides several key insights:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated to assess the stability of the simulation. A stable RMSD indicates that the complex has reached equilibrium and the substrate remains securely bound in the active site. nih.govresearchgate.net For the Michaelis complex of ACE with Hip-His-Leu, a stable complex was demonstrated by a calculated RMSD of 0.66 ± 0.04 Å over a 1 nanosecond MD simulation. nih.gov

Intermolecular Interactions: MD simulations allow for the analysis of dynamic interactions, such as hydrogen bonds, over the course of the simulation. researchgate.net This helps to identify the most persistent and important interactions for substrate binding.

Conformational Changes: These simulations can reveal subtle conformational changes in the enzyme or substrate upon binding.

Solvent Accessibility: The solvent-accessible surface area (SASA) can be monitored to understand how the binding event alters the exposure of the complex to the solvent. researchgate.net

In a study using a combined quantum mechanical/molecular mechanical (QM/MM) approach, a 1.2 nanosecond MD simulation was used to investigate the dynamics of the Hip-His-Leu substrate in the active site. researchgate.net The stability of the binding was confirmed, and key geometric parameters, such as distances between the catalytic zinc ion and atoms of the substrate, were calculated. nih.govresearchgate.net

Table 1: Selected Time-Averaged Geometric Parameters for Substrate Binding in MD Simulation This table presents illustrative data based on findings reported in molecular dynamics studies of the ACE-Hip-His-Leu complex. nih.govresearchgate.net

| Interacting Atoms (ACE :: Hip-His-Leu) | Average Distance (Å) |

| Zn :: O (His P=O) | 2.15 |

| Zn :: N (His) | 3.51 |

| OE2 (Glu384) :: N (His) | 2.91 |

| NE2 (Gln281) :: O (Leu C-terminus) | 2.89 |

| OH (Tyr523) :: O (Leu C-terminus) | 2.75 |

These simulations provide a detailed understanding of the dynamic nature of the enzyme-substrate interaction, which is essential for comprehending the catalytic mechanism. researchgate.netacs.org

Predictive Models for Substrate Specificity and Enzyme Kinetics

Computational modeling and theoretical studies are instrumental in developing predictive models for enzyme kinetics and substrate specificity. For Angiotensin-Converting Enzyme, these models help to explain why certain peptides are preferred substrates and how quickly they are hydrolyzed.

Predictive modeling for substrate specificity often relies on in silico docking methods. nih.gov By docking a virtual library of different peptides or metabolites into the ACE active site, researchers can computationally screen for potential substrates. nih.gov The binding affinities predicted by docking scores can rank potential substrates, with the hypothesis that stronger binding is a prerequisite for efficient catalysis. nih.gov This approach helps to identify the structural features of a peptide—such as the presence of hydrophobic residues at certain positions—that favor binding to the ACE active site. scirp.org

Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are essential for describing enzyme behavior. nih.gov While these are determined experimentally, computational models can help to rationalize the observed values. For instance, MD simulations can elucidate the specific interactions that contribute to a low Kₘ (high binding affinity). Lineweaver-Burk plots, derived from experimental data using various concentrations of a substrate like Hip-His-Leu, are used to determine the Kₘ and Vₘₐₓ values and to characterize the mechanism of inhibitors (e.g., competitive, non-competitive). nih.govmdpi.comoup.com

Table 2: Example of Kinetic Parameters for ACE with Different Substrates/Inhibitors This table provides a conceptual representation of how kinetic data is used. Actual values vary based on experimental conditions.

| Compound | Type | Kₘ (mM) | Inhibition Type |

| Hippuryl-His-Leu | Substrate | 6 ahajournals.org | N/A |

| Captopril | Inhibitor | N/A | Competitive ahajournals.org |

| Enalaprilat | Inhibitor | N/A | Competitive ahajournals.org |

| WPMGF | Inhibitor | N/A | Competitive nih.gov |

Furthermore, combined QM/MM methods can be used to model the entire catalytic reaction pathway. researchgate.net These models can calculate the energy barriers for each step of the reaction, such as the nucleophilic attack of a water molecule on the scissile peptide bond. acs.org By comparing the calculated energy profiles for different substrates, these models can predict which substrates will be hydrolyzed more rapidly, thus providing a theoretical basis for Vₘₐₓ. These predictive models are not only crucial for fundamental understanding but also for applications in drug discovery and biotechnology.

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Screening Technologies for ACE Research

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast chemical libraries against biological targets. nih.govpharmtech.com In the context of ACE research, HTS is instrumental in identifying novel inhibitors with therapeutic potential. nih.gov While traditional methods for measuring ACE activity using Hippuryl-His-Leu (HHL) involved cumbersome steps like extraction with ethyl acetate (B1210297) and absorbance measurement, newer technologies are streamlining this process. nagase.comdojindo.com

Innovations in HTS for ACE research are moving towards more direct, sensitive, and automated assays. nih.govpharmtech.com For instance, methods that avoid organic solvent extraction are gaining traction due to their simplicity and higher reproducibility. nagase.comdojindo.com The development of fluorogenic and colorimetric substrates allows for continuous monitoring of enzyme activity in a microplate format, which is ideal for HTS. nagase.comamericanpeptidesociety.orgresearchgate.net

Furthermore, mass spectrometry (MS)-based HTS methods are emerging as a powerful tool. pharmtech.comresearchgate.net Techniques like Liquid Atmospheric Pressure Matrix-Assisted Laser Desorption/Ionization (LAP-MALDI) MS allow for the label-free, ultra-fast analysis of ACE activity by directly measuring the conversion of HHL to its products. researchgate.netacs.orgresearchgate.net This technology can achieve analysis speeds of up to 40 samples per second, making it possible to screen over a million samples per day. researchgate.net These advancements promise to accelerate the discovery of new ACE inhibitors by making the screening process more efficient and robust.

Table 1: Evolution of ACE Assay Technologies Using Hippuryl-His-Leu

| Technology | Principle | Advantages | Disadvantages |

| Traditional Spectrophotometry | Measures hippuric acid produced from HHL after extraction. nagase.comresearchgate.net | Established and well-understood method. | Cumbersome, prone to error from residual solvents. nagase.comdojindo.com |

| Fluorometric Assays | Uses fluorogenic substrates that signal upon cleavage by ACE. americanpeptidesociety.org | High sensitivity and suitable for automation. nih.gov | Requires specifically designed fluorogenic substrates. |

| Direct Spectrophotometry | Colorimetric reaction of hippuric acid without extraction. researchgate.net | Simpler and avoids organic solvents. researchgate.net | May have lower sensitivity than other methods. |

| Mass Spectrometry (e.g., LAP-MALDI) | Direct detection of substrate (HHL) and product (His-Leu). researchgate.netacs.org | High-throughput, label-free, and highly specific. researchgate.netresearchgate.net | Requires specialized and expensive instrumentation. |

Integration with Proteomics and Metabolomics in Enzyme Characterization

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small molecules, respectively, are providing new layers of understanding in enzyme characterization. creative-proteomics.comnih.govmdpi.com Integrating these "omics" approaches with traditional enzyme kinetics, often employing substrates like Hippuryl-His-Leu, offers a more holistic view of enzyme function within a biological system. creative-proteomics.commdpi.com

By combining proteomics and metabolomics, researchers can identify key proteins and metabolites that are significantly altered in response to certain conditions or stimuli. creative-proteomics.comnih.gov This integrated analysis helps in constructing molecular models of metabolic pathways and understanding the regulatory mechanisms of enzymes like ACE. creative-proteomics.com For example, a change in the expression of ACE, as detected by proteomics, can be correlated with changes in the levels of its substrates and products, as measured by metabolomics.

This multi-omics approach can reveal how ACE activity is modulated by other proteins and metabolites in a cell or tissue, providing insights that are not achievable through isolated enzyme assays. nih.govmdpi.com It allows for the cross-validation of findings from different analytical platforms, leading to a more comprehensive and systematic understanding of physiological and pathological processes. creative-proteomics.comcreative-proteomics.com The use of well-characterized substrates like Hippuryl-His-Leu in these integrated studies provides a reliable anchor point for quantifying ACE activity amidst the complexity of the proteome and metabolome. pubcompare.ai

Potential Contributions to Understanding Non-Canonical ACE Functions and Novel Peptidases

While ACE is primarily known for its role in the renin-angiotensin system, it is a relatively non-specific peptidase capable of cleaving a wide range of substrates beyond angiotensin I. nih.govphysiology.org These substrates include bradykinin (B550075), substance P, and enkephalins, suggesting that ACE has broader physiological functions than traditionally recognized. nih.govphysiology.orgbiorxiv.org Hippuryl-His-Leu, as a model substrate, can be instrumental in exploring these non-canonical roles.

By studying the inhibition of HHL hydrolysis, researchers can screen for compounds that may selectively modulate these other ACE-mediated pathways. ahajournals.org For instance, recent studies have highlighted a non-canonical role for ACE in the regulation of endogenous opioid peptides, a function that could be further investigated using HHL-based assays. biorxiv.org

Furthermore, the search for novel peptidases is an active area of research. Hippuryl-His-Leu can serve as a valuable tool in this endeavor. pubcompare.ai By screening biological samples for activity against HHL, scientists may identify new enzymes with ACE-like activity or entirely novel peptidases. nih.gov For example, a study designed a quenched fluorogenic peptide substrate that was sensitive to both ACE and neprilysin, another Aβ-degrading enzyme, demonstrating the potential for discovering enzymes with overlapping substrate specificities. plos.org The well-defined kinetics of HHL hydrolysis by ACE provides a benchmark against which the activity of newly discovered peptidases can be compared and characterized. researchgate.net This comparative approach is crucial for elucidating the specific roles of different peptidases in complex biological processes.

Q & A

How is Hippuryl-His-Leu (HHL) acetate salt utilized in angiotensin-converting enzyme (ACE) inhibition assays?

HHL acetate salt serves as a synthetic substrate to quantify ACE activity. The assay involves:

- Reaction Setup : Mixing HHL (dissolved in 0.1 M sodium borate buffer, pH 8.3) with ACE enzyme (e.g., from rabbit lung acetone powder) and test samples .

- Incubation : Pre-incubation (10–30 minutes at 37°C) followed by enzymatic hydrolysis (30–60 minutes) to release hippuric acid .

- Termination : Adding 1 N HCl to stop the reaction .

- Detection : Hippuric acid is extracted with ethyl acetate, evaporated, and quantified via UV absorbance at 228 nm or HPLC to avoid extraction steps .

This method, based on Cushman and Cheung’s protocol, is widely validated for screening ACE inhibitors like antihypertensive peptides .

What are the critical considerations for preparing HHL substrate solutions?

- Buffer Composition : Use sodium borate buffer (pH 8.3) for optimal ACE activity, as acidic/basic conditions may denature the enzyme .

- Solubility : HHL acetate salt is hygroscopic; prepare fresh solutions in degassed buffer to prevent oxidation. Typical working concentrations range from 5–10 mM .

- Storage : Lyophilized HHL should be stored at −20°C in airtight containers to avoid moisture-induced degradation .

How can researchers resolve discrepancies in hippuric acid quantification across HHL-based assays?

Discrepancies often arise from:

- Extraction Efficiency : Ethyl acetate extraction may yield 70–85% recovery, varying with pH and solvent purity. Internal standards (e.g., deuterated hippuric acid) improve accuracy .

- Direct Detection : HPLC or fluorometric methods bypass extraction, reducing variability. For example, reverse-phase C18 columns with UV detection (228 nm) achieve >95% precision .

- Calibration : Standard curves must account for matrix effects (e.g., plasma proteins in biological samples) .

How to optimize incubation parameters for ACE inhibition assays with HHL?

Key variables include:

- Time : Shorter incubations (30 minutes) minimize enzyme inactivation, while longer periods (60 minutes) enhance sensitivity for low-activity samples .

- Temperature : Maintain 37°C (±0.5°C) using a water bath to ensure consistent reaction kinetics .

- Enzyme Concentration : Titrate ACE to achieve 50–70% substrate hydrolysis in controls, balancing signal-to-noise ratios .

How to validate ACE inhibition results obtained via the HHL assay?

- Cross-Validation : Compare with alternative substrates (e.g., Abz-FRK(Dnp)-P) or orthogonal methods like fluorogenic assays .

- Kinetic Analysis : Calculate inhibition constants (Ki) and validate with Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .

- Biological Replication : Test inhibitors in cell-based models (e.g., endothelial cells) to correlate in vitro and in vivo effects .

What controls are essential in HHL-based ACE activity assays?

- Positive Control : Use captopril (1–10 µM) as a reference ACE inhibitor .

- Negative Control : Replace ACE with buffer to assess non-enzymatic hydrolysis .

- Interference Check : Include sample-only (no ACE) and substrate-only (no sample) wells to rule out auto-fluorescence or absorbance artifacts .

How to adapt the HHL assay for complex biological samples (e.g., plasma or tissue homogenates)?

- Sample Pretreatment : Dilute plasma 1:10 with Tris buffer (pH 8.1) to reduce matrix effects. Centrifuge tissue homogenates at 10,000×g to remove debris .

- Enzyme Stability : Add protease inhibitors (e.g., PMSF) to homogenates to prevent ACE degradation .

- Normalization : Express activity as nmol hippuric acid/min/mg protein, using BSA as a standard .

How does HHL’s stability affect assay reproducibility?

- Lyophilized Form : Stable for >2 years at −20°C but degrades rapidly at room temperature due to hygroscopicity .

- Solution Stability : Prepare fresh daily; prolonged storage (>4 hours at 25°C) leads to 10–15% hydrolysis even without ACE .

- Quality Checks : Monitor via HPLC for degradation peaks (e.g., His-Leu dipeptide) before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products